![molecular formula C27H33FN2O3S B2931203 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892781-51-0](/img/structure/B2931203.png)
3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one
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Description
3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Fluorescent molecular probes are crucial for biological and chemical research, providing a means to visualize and quantify biological processes. Compounds with structures similar to the queried chemical have been investigated for their potential as fluorescent markers. For example, certain derivatives have been explored for their solvatochromic properties, which are highly dependent on solvent polarity, suggesting applications in developing ultrasensitive fluorescent molecular probes for biological events and processes analysis (Diwu et al., 1997).
Antimicrobial Activity
Compounds containing quinoline and sulfonyl groups have been studied for their antimicrobial properties. Such chemical structures are often synthesized to explore their effectiveness against various bacteria and fungi. For instance, the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown that some of these compounds exhibit high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi, indicating potential applications in developing new antibacterial and antifungal agents (Fadda et al., 2016).
Catalysis and Synthetic Chemistry
The sulfonyl and quinoline moieties are commonly utilized in catalysis and synthetic chemistry, aiding in the synthesis of complex molecules. Research has demonstrated the use of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, showcasing the versatility of sulfonyl-containing compounds in materials science (Bae et al., 2009).
Photodynamic Therapy (PDT)
Quinoline derivatives, especially those modified with sulfonyl groups, are explored for their roles in photodynamic therapy, a treatment method that uses light-sensitive compounds to target and destroy cancer cells. The generation of singlet oxygen and photooxidation processes are critical for the effectiveness of PDT, with certain sulfonyl-quinoline compounds serving as potent photosensitizers (Li & Ye, 2019).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-6-9-29-16-26(34(32,33)25-11-17(2)7-8-20(25)5)27(31)21-12-22(28)24(13-23(21)29)30-14-18(3)10-19(4)15-30/h7-8,11-13,16,18-19H,6,9-10,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQTVOUDDQQPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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